N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic diamide compound featuring a phenylpiperazine moiety linked via a propyl chain to an ethanediamide (oxamide) group. The trifluoromethylphenyl substituent enhances its lipophilicity and metabolic stability, making it structurally distinct from simpler arylalkylamines or amides.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O2/c23-22(24,25)17-6-4-7-18(16-17)27-21(31)20(30)26-10-5-11-28-12-14-29(15-13-28)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKKWLGWUKQJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.
Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-4-phenylpiperazine.
Coupling with Trifluoromethylbenzene: The final step involves the coupling of N-(3-chloropropyl)-4-phenylpiperazine with 3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Introduction of new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors. It has been shown to have affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors . By binding to these receptors, it can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders such as schizophrenia.
Comparison with Similar Compounds
Cinacalcet Intermediate (N-[1-(R)-(1-naphthyl ethyl]-3-[3-(trifluoromethyl) phenyl]-1-propanamide)
- Structure : Shares the trifluoromethylphenyl group and a propanamide backbone but lacks the piperazine and ethanediamide moieties.
- Function : Serves as an intermediate in synthesizing Cinacalcet, a calcimimetic agent targeting calcium-sensing receptors .
- The ethanediamide group in the target compound may enhance hydrogen-bonding capacity compared to the single amide in the intermediate.
Ryanodine Receptor Modulators (e.g., Chlorantraniliprole, Cyantraniliprole)
- Structure : Diamide insecticides with halogenated aryl groups and carboxamide linkages.
- Function: Activate ryanodine receptors, causing uncontrolled calcium release in pests .
- The trifluoromethyl group in both compounds enhances resistance to oxidative metabolism.
N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine (Cinacalcet Impurity)
- Structure : Contains a trifluoromethylphenyl group and naphthyl-ethylamine backbone but lacks the diamide and piperazine units.
- Role : An impurity in Cinacalcet synthesis, highlighting the importance of stereochemistry in bioactive molecules .
- Contrast :
- The target compound’s ethanediamide may reduce membrane permeability compared to the amine group in this impurity.
- Piperazine inclusion could broaden receptor affinity (e.g., serotonin or dopamine receptors).
| Parameter | Target Compound | Cinacalcet Impurity |
|---|---|---|
| Ionization | Basic (piperazine) + neutral (diamide) | Strongly basic (amine) |
| Stereochemical Complexity | None specified | (R)-configuration critical for activity |
Research Implications and Limitations
- Structural Advantages : The piperazine-ethanediamide hybrid could enable dual-target engagement (e.g., GPCRs and enzymes), a trend observed in modern drug design.
- Data Gaps: No direct pharmacological or kinetic data for the target compound are available in the provided evidence, necessitating further empirical studies.
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of psychiatry and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C19H23F3N5
- Molecular Weight : 373.41 g/mol
- CAS Number : Not specified in the results but can be derived from structural information.
The compound features a piperazine moiety, which is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity, particularly at serotonin and dopamine receptors.
Antidepressant and Antipsychotic Effects
Research indicates that compounds with similar piperazine structures exhibit significant antidepressant and antipsychotic properties. For instance, the presence of the 4-phenylpiperazine structure is associated with modulation of serotonin receptors (5-HT2A and 5-HT1A), contributing to mood regulation and anxiety reduction .
Antiviral Activity
Studies have shown that derivatives of piperazine compounds exhibit antiviral properties. For example, certain piperazine derivatives have been tested against HIV and other viruses, demonstrating moderate to high efficacy in inhibiting viral replication . The structural similarity to known antiviral agents suggests that N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide may also possess similar activity.
Antituberculosis Potential
Recent investigations into piperazine derivatives identified compounds with promising anti-tuberculosis activity. The optimization of these compounds revealed minimum inhibitory concentrations (MICs) that indicate potential effectiveness against Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial activity .
Case Study 1: Antidepressant Activity
A study focusing on structurally related compounds found that those with a similar piperazine backbone exhibited significant antidepressant effects in animal models. The compounds were shown to increase serotonin levels in the synaptic cleft, leading to improved mood and reduced anxiety symptoms.
Case Study 2: Antiviral Screening
In vitro studies evaluated the antiviral efficacy of piperazine derivatives against various viruses, including HIV-1. Compounds demonstrated IC50 values indicating effective inhibition of viral replication, suggesting that N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide could be developed as a therapeutic agent for viral infections.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling reactions using activating agents like HBTU or BOP in anhydrous solvents (e.g., THF) under inert atmospheres. For example, amide bond formation between piperazine derivatives and trifluoromethylphenyl precursors requires stoichiometric ratios of reagents, controlled temperatures (0–25°C), and extended reaction times (12–24 hours) to achieve moderate yields (40–50%). Purification via normal-phase chromatography with gradients of ethyl acetate/methanol in dichloromethane is critical .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, CDCl) confirm proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (~δ 7.3–7.5 ppm for aromatic protons) and piperazine methylene signals (δ 2.5–3.2 ppm) .
- Mass Spectrometry (ESI-MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Unusual losses (e.g., 11 u) require tandem MS (MS/MS) and DFT calculations for validation .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at λ~255 nm .
Q. What are the critical steps in purifying this compound post-synthesis?
- Methodology : After reaction completion, solvent evaporation under reduced pressure is followed by liquid-liquid extraction (e.g., ethyl acetate/water). Silica gel column chromatography with gradient elution (100% ethyl acetate → 10% methanol in dichloromethane) isolates the product. For hygroscopic intermediates, amine-functionalized columns (e.g., RediSep RF Gold Amine) improve separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify disparities.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose-Response Optimization : Conduct interspecies scaling (e.g., rodent-to-human) to adjust dosing regimens for target engagement .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to target receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 or TMPRSS2). Focus on π-π stacking with aromatic residues and hydrogen bonding with the ethanediamide group .
- Free Energy Calculations : MM-PBSA/GBSA or alchemical methods (e.g., FEP+) quantify binding free energies. For TMPRSS2, predicted ΔG values range from -7.1 to -7.2 kcal/mol, correlating with inhibitory potential .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes .
Q. How should unusual fragmentation patterns observed in mass spectrometry be analyzed for structural elucidation?
- Methodology :
- High-Resolution MS/MS : Isolate precursor ions (e.g., [M+H]) and apply collision-induced dissociation (CID) at 20–35 eV. Compare experimental fragments with in silico predictions (e.g., CFM-ID) .
- Isotopic Labeling : Synthesize deuterated analogs to trace fragment origins (e.g., loss of 11 u attributed to C=O or CF groups) .
- DFT Calculations : Optimize fragmentation pathways at the B3LYP/6-31G(d) level to identify thermodynamically feasible routes .
Additional Methodological Considerations
- Structure-Activity Relationship (SAR) : Modify the trifluoromethylphenyl or piperazine moieties to evaluate impacts on receptor selectivity. For example, replacing 4-phenylpiperazine with 2,3-dichlorophenyl analogs reduces off-target binding .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides precise bond lengths/angles, validating computational models .
- Biological Assays : Use carrageenan-induced paw edema (anti-inflammatory) or enzyme inhibition assays (e.g., TMPRSS2) with IC determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
